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Compound of Interest

Compound Name: Tosyl-D-asparagine

Cat. No.: B014686 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Tosyl-D-asparagine, a derivative of the naturally occurring amino acid D-

asparagine, is a valuable chiral building block in modern organic synthesis. The incorporation

of the tosyl (p-toluenesulfonyl) group on the alpha-amino functionality enhances the

compound's utility by providing a stable protecting group that can also influence the

stereochemical outcome of reactions. This guide provides a comprehensive overview of Tosyl-
D-asparagine, including its synthesis, spectroscopic characterization, and applications as a

chiral precursor in stereoselective synthesis.

Physicochemical Properties
A clear understanding of the fundamental properties of Tosyl-D-asparagine is essential for its

effective use.

Property Value

CAS Number 92142-18-2[1]

Molecular Formula C₁₁H₁₄N₂O₅S

Molecular Weight 287.30 g/mol

Appearance White solid[2]

Melting Point 169-170 °C (decomposes)[2]
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Experimental Protocols
Synthesis of N-α-Tosyl-D-asparagine
The synthesis of N-α-Tosyl-D-asparagine is typically achieved through the reaction of D-

asparagine with p-toluenesulfonyl chloride in an alkaline aqueous medium. The base is crucial

for deprotonating the amino group, thereby facilitating its nucleophilic attack on the sulfonyl

chloride.

Materials:

D-asparagine

p-Toluenesulfonyl chloride (TsCl)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Diethyl ether

Water

Procedure:

Dissolve D-asparagine in an aqueous solution of sodium hydroxide at 0-5 °C with stirring.

To this cold solution, add a solution of p-toluenesulfonyl chloride in a suitable organic solvent

(e.g., diethyl ether) portion-wise, while maintaining the temperature and pH of the reaction

mixture.

Continue stirring the mixture at a controlled temperature for several hours to ensure the

completion of the reaction.

After the reaction is complete, separate the aqueous layer and wash it with diethyl ether to

remove any unreacted p-toluenesulfonyl chloride and toluene.

Acidify the aqueous solution with hydrochloric acid to precipitate the N-α-Tosyl-D-
asparagine.
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Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain the final

product.

Logical Workflow for the Synthesis of N-α-Tosyl-D-asparagine:
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Synthesis of N-α-Tosyl-D-asparagine.

Spectroscopic Characterization
The structural confirmation of Tosyl-D-asparagine relies on a combination of spectroscopic

techniques. Below is a summary of expected and reported spectral data for N-tosylated amino

acids.
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Technique Observed/Expected Data

¹H NMR

Aromatic protons of the tosyl group typically

appear in the range of δ 7.2-7.8 ppm. The

methyl protons of the tosyl group resonate

around δ 2.3-2.4 ppm. The α-proton of the

asparagine moiety and the β-protons would be

observed, with their chemical shifts influenced

by the tosyl group and the solvent.

¹³C NMR

Characteristic signals for the aromatic carbons

of the tosyl group, the methyl carbon of the tosyl

group, the carbonyl carbons of the carboxylic

acid and the side-chain amide, and the α- and

β-carbons of the asparagine backbone would be

present.[3]

IR Spectroscopy

Characteristic absorption bands for N-H

stretching, C=O stretching (from the carboxylic

acid and amide), S=O stretching (from the

sulfonyl group), and aromatic C-H and C=C

stretching would be observed.

Mass Spectrometry

The molecular ion peak ([M+H]⁺ or [M-H]⁻)

corresponding to the molecular weight of Tosyl-

D-asparagine (287.30 g/mol ) would be

detected, along with characteristic fragmentation

patterns.

Applications in Asymmetric Synthesis
The chirality of Tosyl-D-asparagine makes it a valuable starting material for the synthesis of

more complex chiral molecules. The tosyl group not only protects the amine but can also act as

a bulky directing group, influencing the stereochemical outcome of subsequent reactions.

As a Chiral Auxiliary
A chiral auxiliary is an optically active compound that is temporarily incorporated into a

synthesis to direct the formation of a single enantiomer of the product. While specific examples
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utilizing Tosyl-D-asparagine as a chiral auxiliary are not extensively documented in readily

available literature, the principle involves attaching the chiral Tosyl-D-asparagine moiety to a

prochiral substrate. The steric and electronic properties of the tosylated amino acid would then

favor the approach of a reagent from one face, leading to a diastereoselective transformation.

Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product.

Conceptual Workflow for the Use of Tosyl-D-asparagine as a Chiral Auxiliary:
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Tosyl-D-asparagine as a chiral auxiliary.

Precursor for Chiral Ligands
Amino acid derivatives are frequently used as precursors for the synthesis of chiral ligands for

asymmetric catalysis. The well-defined stereochemistry of Tosyl-D-asparagine can be

transferred to a ligand scaffold. For instance, the carboxylic acid and the side-chain amide

functionalities can be further modified to introduce coordinating atoms like phosphorus or

nitrogen, creating bidentate or tridentate chiral ligands. These ligands can then be complexed

with transition metals to form catalysts for a variety of enantioselective transformations, such as

hydrogenations, allylic alkylations, and Diels-Alder reactions.

Conclusion
Tosyl-D-asparagine is a versatile chiral building block with significant potential in organic

synthesis. Its straightforward preparation and the presence of multiple functional groups,

combined with its inherent chirality, make it an attractive starting material for the synthesis of
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complex, enantiomerically pure molecules, including pharmaceutical intermediates and chiral

ligands. Further exploration of its applications in diastereoselective reactions and as a chiral

auxiliary is warranted to fully exploit its synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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